molecular formula C11H11N3O2 B102486 5-Methyl-3-phenyl-4-isoxazolecarbohydrazide CAS No. 18336-75-9

5-Methyl-3-phenyl-4-isoxazolecarbohydrazide

Cat. No. B102486
CAS RN: 18336-75-9
M. Wt: 217.22 g/mol
InChI Key: NVDQWXGHTJREBS-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-4-isoxazolecarbohydrazide is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 . It is used in proteomics research .


Synthesis Analysis

The synthesis of isoxazoles, including 5-Methyl-3-phenyl-4-isoxazolecarbohydrazide, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant waste generation, and difficulty in separating the metals from the reaction mixtures .


Molecular Structure Analysis

The molecular structure of 5-Methyl-3-phenyl-4-isoxazolecarbohydrazide is represented by the formula C11H11N3O2 . More detailed structural information may be available in specific databases or scientific literature.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 217.22 . Its density is 1.244 g/cm3 . More detailed physical and chemical properties may be available in specific databases or scientific literature.

Scientific Research Applications

Proteomics Research

5-Methyl-3-phenyl-4-isoxazolecarbohydrazide: is utilized in proteomics research, where it serves as a reagent for the study of protein expression and function . Its role in proteomics can be pivotal for understanding protein interactions and identifying potential therapeutic targets for various diseases.

Synthesis of Penicillin Intermediates

This compound is used in the synthesis of intermediates for penicillin production . The process involves the preparation of key intermediates that are crucial for the subsequent steps leading to the formation of penicillin, an antibiotic that has saved countless lives.

Solid Support Synthesis of Isoxazolopyridone Derivatives

In the field of medicinal chemistry, 5-Methyl-3-phenyl-4-isoxazolecarbohydrazide is employed for acylation during the solid support synthesis of isoxazolopyridone derivatives . These derivatives are explored for their potential pharmacological properties.

Analytical Chemistry

The compound finds its application in analytical chemistry, where it may be used as a standard or reference material in chromatographic analysis to ensure accuracy and precision in the measurement of analytes .

Biopharma Production

In biopharmaceutical manufacturing, 5-Methyl-3-phenyl-4-isoxazolecarbohydrazide can be involved in the research and development phase, particularly in the synthesis of novel compounds with potential therapeutic effects .

Material Science Research

The compound is also significant in material science research. Scientists can utilize it in the study of new materials, including the development of innovative polymers or coatings with specific properties .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Personal protective equipment/face protection should be worn, and exposure to dust, ingestion, and inhalation should be avoided .

properties

IUPAC Name

5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-9(11(15)13-12)10(14-16-7)8-5-3-2-4-6-8/h2-6H,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDQWXGHTJREBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352493
Record name 5-methyl-3-phenyl-4-isoxazolecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-phenyl-4-isoxazolecarbohydrazide

CAS RN

18336-75-9
Record name 5-methyl-3-phenyl-4-isoxazolecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-methyl-3-phenyl-isoxazole-4-carboxylic acid (5.00 g, 24.6 mmol) in THF (50 mL) was added in one portion 1,1′-carbonyl-diimidazole (4.39 g, 27.1 mmol). After stirring for 15 min at ambient temperature the solution was warmed to 70° C. and stirred for 30 min at this temperature. After the solution was cooled to 0° C. hydrazine monohydrate (2.4 mL, 49.0 mmol) was added over a period of 2 min while the temperature raised to 15° C. The resulting suspension was stirred for 30 min at 0° C. After addition of 20 mL heptane the suspension was stirred for 15 min at 0° C. and filtered off. Washing with water and drying afforded the title compound (4.52 g, 85%) as a white solid. MS: m/e=218.2 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.39 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
85%

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